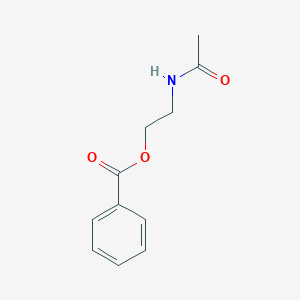

2-(Acetylamino)ethyl benzoate

Description

Contextualization within Benzoate (B1203000) Ester and Amide Chemistry Frameworks

2-(Acetylamino)ethyl benzoate is a bifunctional molecule containing both an amide linkage and a benzoate ester. Benzoate esters are a well-established class of compounds, recognized for their applications as intermediates in the synthesis of more complex molecules. tandfonline.com They are derivatives of benzoic acid and are characterized by the presence of a benzoyl group attached to an oxygen atom. scbt.com The ester functional group in 2-(acetylamino)ethyl benzoate makes it susceptible to reactions such as hydrolysis and transesterification. vulcanchem.comacs.org

Amides, on the other hand, are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. geeksforgeeks.org The amide bond is notably stable and is a fundamental component of peptides and proteins. acs.org In 2-(acetylamino)ethyl benzoate, the secondary amide group (acetamido group) can participate in hydrogen bonding, influencing the compound's physical properties and molecular interactions. cymitquimica.com The presence of both these functional groups allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis. organic-chemistry.orgnih.gov

Significance in Contemporary Organic Synthesis Research Paradigms

In modern organic synthesis, there is a continuous search for versatile intermediates that can be used to construct complex molecular architectures. 2-(Acetylamino)ethyl benzoate serves as one such intermediate. Its synthesis can be achieved through several routes, including the reaction of N-(2-hydroxyethyl)acetamide with a benzoylating agent or through the Ritter reaction of 1,2-diolmonoesters with nitriles. lookchem.com The latter proceeds through dioxonium (B1252973) and nitrilium cation intermediates. lookchem.com

The compound's significance also lies in its potential as a precursor to biologically active molecules. The amide and ester functionalities can be selectively modified to introduce new chemical features, leading to the development of novel compounds. proquest.com For instance, the aminolysis of esters is a known route to amide formation, and this transformation can be applied to derivatives of 2-(acetylamino)ethyl benzoate. tandfonline.com

Structural Framework and Emerging Research Trajectories in Amide and Ester Derivatives

Emerging research is focused on the synthesis and characterization of new derivatives of this and similar compounds. For example, research into related acetamidobenzoate structures has explored their crystal structures and intermolecular interactions. researchgate.netiucr.org Furthermore, the synthesis of more complex molecules incorporating the 2-(acetylamino)ethyl benzoate moiety is an active area of investigation. prepchem.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of these new compounds. researchgate.netchegg.comorgchemboulder.com

Physicochemical Properties of 2-(Acetylamino)ethyl benzoate

| Property | Value | Source |

| Molecular Formula | C11H13NO3 | guidechem.com |

| Molecular Weight | 207.229 g/mol | guidechem.com |

| Boiling Point | 405.7 °C at 760 mmHg | lookchem.com |

| Density | 1.133 g/cm³ | lookchem.com |

| Flash Point | 199.1 °C | lookchem.com |

| Refractive Index | 1.519 | lookchem.com |

| Vapor Pressure | 8.61E-07 mmHg at 25°C | lookchem.com |

Structure

3D Structure

Properties

CAS No. |

6289-84-5 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-acetamidoethyl benzoate |

InChI |

InChI=1S/C11H13NO3/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,13) |

InChI Key |

YDPYYHCLYBOTMW-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCOC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)NCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Acetylamino Ethyl Benzoate

Classical Esterification and Amidation Reaction Pathways

The most straightforward classical synthesis involves the sequential formation of the amide and ester bonds. This can be conceptualized as starting from either 2-aminoethanol or an ethyl benzoate (B1203000) precursor. A common approach involves the initial acetylation of an amino alcohol, followed by the esterification of the hydroxyl group.

One described method for creating 2-(acetylamino)ethyl benzoate involves the combination of acetic anhydride (B1165640), phenethylamine (B48288), and benzoic acid. lookchem.com However, the structure of 2-(acetylamino)ethyl benzoate (Ph-COO-CH2-CH2-NH-CO-CH3) necessitates a 2-aminoethanol backbone rather than a phenethylamine one. A more chemically precise pathway involves two primary stages:

Amidation: The acetylation of 2-aminoethanol to form N-(2-hydroxyethyl)acetamide. This is a standard amidation reaction where the amino group of ethanolamine (B43304) reacts with an acetylating agent like acetic anhydride or acetyl chloride. This step protects the amino group and prepares the molecule for the subsequent esterification.

Esterification: The resulting N-(2-hydroxyethyl)acetamide undergoes esterification, where its free hydroxyl group reacts with benzoic acid or a more reactive derivative (like benzoyl chloride) to form the final product, 2-(acetylamino)ethyl benzoate.

Alternatively, a multi-step synthesis can be designed starting from a phenolic acid, which involves protecting the hydroxyl group, activating the carboxylic acid group (e.g., by chlorination with thionyl chloride), and then reacting it with the appropriate amine, followed by deprotection. researchgate.netukm.my

Acid-catalyzed esterification, famously known as the Fischer-Speier esterification, is a cornerstone of organic synthesis and is highly applicable for producing benzoate derivatives. masterorganicchemistry.com This equilibrium-controlled process involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com In the context of synthesizing 2-(acetylamino)ethyl benzoate, this technique would be applied in the second step of the pathway described above: the esterification of N-(2-hydroxyethyl)acetamide with benzoic acid.

The mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which increases its electrophilicity. The alcohol (N-(2-hydroxyethyl)acetamide) then attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product side, an excess of one reactant (typically the alcohol) is used, or water is removed from the reaction mixture as it forms. masterorganicchemistry.com A variety of acid catalysts can be employed for this transformation.

Studies on the esterification of benzoic acid with various alcohols have shown that catalysts like deep eutectic solvents (DES) and ion exchange resins can offer high conversion rates and eco-friendly advantages, such as being solvent-free and reusable. dergipark.org.tr For instance, a DES based on p-TSA was found to be highly effective for the esterification of benzoic acid with ethanol (B145695) and butanol, achieving high conversions at temperatures around 75°C. dergipark.org.tr

Conventional Condensation Approaches (e.g., combination of acetic anhydride with phenethylamine and benzoic acid)

Advanced Synthetic Innovations

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for constructing molecules like 2-(acetylamino)ethyl benzoate. These innovations often employ enzymes or specialized catalysts to achieve higher yields, selectivity, and more environmentally benign reaction conditions.

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical sequence. For the synthesis of N-acylethanolamines and their esters, lipases are particularly prominent catalysts. nih.govresearchgate.net Immobilized Candida antarctica lipase (B570770) B (often supplied as Novozym 435) is a versatile and widely used biocatalyst for both amidation and esterification reactions. nih.govnih.govmdpi.com

A potential chemoenzymatic route to 2-(acetylamino)ethyl benzoate could involve:

Enzymatic Amidation: A lipase could catalyze the direct amidation of an activated benzoic acid ester (e.g., methyl benzoate) with 2-aminoethanol. The resulting 2-aminoethyl benzoate would then be chemically acetylated in a subsequent step.

Enzymatic Esterification: More directly, a lipase could catalyze the esterification of N-(2-hydroxyethyl)acetamide with benzoic acid. This approach benefits from the enzyme's ability to operate under mild conditions, potentially avoiding side reactions associated with strong acid catalysis.

Research has demonstrated that immobilized Candida antarctica can effectively catalyze the synthesis of various N-acylethanolamines by treating methyl esters with amines, yielding the desired amides in 2-24 hours with yields ranging from 41-98%. nih.gov Similarly, lipases have been used in the kinetic resolution of chiral alcohols via hydrolysis of their corresponding acetates, a key step in the synthesis of complex molecules. scielo.br A two-step chemo-enzymatic flow method has been developed for the synthesis of other benzamide (B126) derivatives, involving an initial acid-catalyzed esterification followed by a lipase-catalyzed amidation. nih.gov

Beyond traditional acid catalysis, modern synthetic chemistry employs a range of metal-based and organocatalytic systems to facilitate ester and amide formation with greater efficiency.

One study investigated various metallocene complexes for the esterification of benzoic acid with benzyl (B1604629) alcohol. It was found that zirconocene (B1252598) triflate showed the greatest catalytic activity, achieving a 74% yield of benzyl benzoate under optimized conditions (toluene as solvent, 80°C, 2 mol% catalyst). Such catalysts could be applied to the esterification of N-(2-hydroxyethyl)acetamide. Another approach utilizes solid acid catalysts, such as a reusable titanium-zirconium catalyst, for the direct condensation of benzoic acid and methanol (B129727), which works for a broad range of substituted benzoic acids. mdpi.com

Electrocatalysis represents a frontier in synthetic chemistry, using electrical potential to drive reactions. While direct electrocatalytic synthesis of 2-(acetylamino)ethyl benzoate is not explicitly documented, related transformations highlight the potential of this technology. For instance, an electrocatalytic method for forming benzoate esters from benzylic ethers has been developed. nih.gov This process uses a triarylamine radical cation, such as that derived from tris(p-bromophenyl)amine, as a redox mediator. The mediator oxidizes the substrate at a much lower potential than direct electrochemical oxidation would require, leading to higher yields and better functional group tolerance. nih.gov This strategy allows for the conversion of benzylic ethers into the corresponding benzoate esters, demonstrating a novel catalytic approach to forming the crucial ester bond. nih.gov

Table of Compounds

Catalytic Synthesis Strategies

Organocatalytic Applications in Related Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of chemical transformations. These catalysts, which are small organic molecules, can promote reactions with high efficiency and stereoselectivity under mild conditions. In the context of synthesizing acetamido benzoates and related structures, organocatalysis provides versatile strategies for key bond-forming reactions.

Organocatalysts are particularly effective in promoting reactions such as aldol (B89426) and Michael additions, which are fundamental for constructing carbon-carbon bonds. For instance, a secondary amine catalyst combined with a weak acid co-catalyst can efficiently promote the self-condensation of α,β-unsaturated aldehydes. researchgate.net Similarly, bifunctional organocatalysts, such as those based on thiourea (B124793), have been successfully employed in the asymmetric Michael addition of ketones to nitroolefins, yielding γ-nitroketones with excellent diastereoselectivity and enantioselectivity. mdpi.com Such methodologies could be adapted for the synthesis of precursors to acetamido benzoates.

The application of organocatalysis extends to multi-step reaction sequences performed in a continuous flow setup. For example, a TEMPO-functionalized column can be used for oxidation, followed by a Knoevenagel condensation on an aminopropyl-functionalized column. uni-giessen.de This demonstrates the potential for creating complex molecules in an efficient, continuous manner. Furthermore, organocatalysis has been pivotal in the total synthesis of complex molecules like antiviral drugs, where high enantiomeric excess is crucial. nih.gov For example, the synthesis of the antiviral drug Zanamivir involved an organocatalyzed Michael addition as a key step, achieving 98% enantiomeric excess after recrystallization. nih.gov These examples highlight the potential of organocatalysis in developing synthetic routes to functionalized benzoates and related N-acetylated compounds.

Table 1: Examples of Organocatalytic Transformations

| Reaction Type | Catalyst System | Substrates | Product Type | Ref |

|---|---|---|---|---|

| Aldol Condensation | Pyrrolidine / 4-N,N-dimethylaminobenzoic acid | Aldehydes, Formaldehyde | α-Substituted acroleins | researchgate.net |

| Michael Addition | Glucosyl thiourea | Cyclohexanone, Nitroolefins | γ-Nitroketones | mdpi.com |

| Michael Addition | Thiourea / Benzoic acid | Acetone, (Z)-tert-butyl (2-nitrovinyl)carbamate | Chiral nitro compound | nih.gov |

Metal-Catalyzed Asymmetric Transformations

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, providing efficient pathways for the enantioselective synthesis of chiral molecules. acs.org For the synthesis of chiral acetamido benzoates and their analogues, metal-catalyzed asymmetric transformations, particularly hydrogenation and coupling reactions, are of significant interest. acs.orgresearchgate.net These methods allow for the precise introduction of stereogenic centers, which is often a requirement for biologically active compounds. acs.org

Asymmetric hydrogenation, using chiral catalysts based on metals like iridium, rhodium, and ruthenium, is a widely used method for the reduction of prochiral olefins, ketones, and imines. acs.org For example, iridium complexes with chiral N,P ligands have been developed for the highly enantioselective hydrogenation of a variety of substrates, including enamides, which could be precursors to chiral acetylamino groups. Similarly, rhodium-diphosphine complexes are effective for the asymmetric hydrogenation of isomeric enamide mixtures, where both E and Z isomers can be converted to the same enantiomer with high selectivity. A notable strategy involves the iridium-catalyzed asymmetric hydrogenation of oxime derivatives, which unexpectedly yields chiral acetamides directly. acs.org

Beyond hydrogenation, metal-catalyzed cross-coupling reactions are instrumental in constructing the core structures of complex benzoates. Palladium-catalyzed reactions, for instance, are used for C-C and C-O bond formation. uea.ac.uk The development of bulky, electron-rich phosphine (B1218219) ligands, such as tBuXPhos, has enabled challenging coupling reactions at lower temperatures and catalyst loadings. uea.ac.uk Copper-catalyzed Ullmann and Chan-Lam couplings are also standard methods for forming diaryl ether linkages, which might be present in more complex analogues of acetamido benzoates. uea.ac.uk These catalytic systems provide access to a diverse range of chiral building blocks essential for synthesizing complex organic molecules.

Table 2: Selected Metal-Catalyzed Asymmetric Reactions

| Reaction Type | Metal/Ligand System | Substrate Type | Product Feature | Ref |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir/N,P Ligands | Fluoroalkenes, Enamides | Chiral fluorinated compounds, Chiral amines | |

| Asymmetric Hydrogenation | Ir/JosiPhos | Oxime derivatives | Chiral acetamides | acs.org |

| Asymmetric Hydrogenation | Ir/f-spiroPhos | Diarylmethanimines | Chiral diarylmethylamines | acs.org |

| Diaryl Ether Coupling | Pd/tBuXPhos | Aryl halide, Phenol | Diaryl ether | uea.ac.uk |

Multi-step Reaction Sequences for Analogous Acetamido Benzoates

The synthesis of functionalized acetamido benzoates often requires multi-step reaction sequences to build the target molecule from simpler starting materials. prepchem.comontosight.ai These sequences involve a series of chemical transformations, including functional group introductions, modifications, and coupling reactions, often requiring purification at intermediate stages. prepchem.comrsc.org

A representative example is the synthesis of ethyl 4-[3-[2-(acetylamino)-4-(diacetylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]propylamino]benzoate. prepchem.com This synthesis begins with the reductive amination of a pyrimidinyl-propionaldehyde with ethyl p-aminobenzoate in the presence of sodium cyanoborohydride. prepchem.com The reaction mixture is stirred for an extended period, followed by filtration, evaporation, and purification by flash chromatography to isolate the final product. prepchem.com

The synthesis of other complex molecules containing the acetamido group also illustrates common multi-step strategies. For instance, the synthesis of L-2,4-di-N-acetyl-L-altrose from L-fucose involved a lengthy 14-step sequence. rsc.org Key steps included:

Protection: One-pot synthesis of benzyl fucopyranosides with isopropylidene protection.

Mesylation: Conversion of hydroxyl groups to mesylates to create leaving groups.

Azide (B81097) Substitution: Nucleophilic substitution with sodium azide to introduce nitrogen.

Reduction and Acetylation: Reduction of the azide group followed by acetylation to form the acetamido group.

Purification: Multiple chromatographic purifications and recrystallizations were necessary throughout the sequence. rsc.org

Similarly, the synthesis of 4-acetamido-3-nitrobenzoic acid starts with the acetylation of p-aminobenzoic acid (PABA), followed by nitration using a mixed acid (sulfuric and nitric acid) at low temperatures. A subsequent hydrolysis step is then used to remove the acetyl group from the nitrated product if the corresponding amino-nitrobenzoic acid is desired. These examples underscore the modular nature of organic synthesis, where complex targets are assembled through a logical progression of well-established reactions. upertis.ac.id

Table 3: Overview of a Multi-Step Synthesis for an Acetamido Benzoate Analog prepchem.com

| Step | Reactants | Reagents/Conditions | Key Transformation |

|---|---|---|---|

| 1 | 3-[2-(acetylamino)-4-(diacetylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]propionaldehyde, Ethyl p-aminobenzoate | Methanol, Glacial acetic acid, 3A molecular sieves, Nitrogen atmosphere | Imine formation |

| 2 | Intermediate imine | Sodium cyanoborohydride | Reductive amination |

| 3 | Crude product mixture | Flash chromatography on Silica Gel 60 with ethyl acetate (B1210297) | Purification |

Scalable Production Considerations in Chemical Manufacturing Research

The transition of a synthetic route from a laboratory setting to large-scale industrial production introduces a unique set of challenges and considerations. For a compound like 2-(acetylamino)ethyl benzoate, scalability is a key factor for its potential use as an intermediate in pharmaceuticals or other chemical products. lookchem.com The primary goals of scalable production are to ensure safety, cost-effectiveness, high yield, and consistent product quality.

One of the initial steps in assessing scalability is the development of robust analytical methods to monitor reaction progress and product purity. High-performance liquid chromatography (HPLC) is a common technique used for this purpose. For instance, a reverse-phase HPLC method using a simple mobile phase of acetonitrile (B52724), water, and an acid modifier can be developed. sielc.com Such methods should be scalable themselves, allowing for their use in preparative separation to isolate impurities if needed. sielc.com

The choice of synthetic route is critical for scalable manufacturing. A process that is efficient and high-yielding at the gram scale may not be suitable for kilogram or ton-scale production. For example, a synthesis that reported a 24% yield after extensive chromatographic purification would likely be deemed inefficient for large-scale manufacturing due to high solvent usage and waste generation. prepchem.com In contrast, synthetic routes that are designed for scalability often prioritize steps that are high-yielding and avoid difficult purifications. An example is the development of an efficient and scalable one-pot synthesis of fucopyranosides, which improved yields and simplified the process by optimizing reagent quantities. rsc.org

Table 4: Key Considerations for Scalable Chemical Synthesis

| Consideration | Aspect | Importance for Scalability |

|---|---|---|

| Process Chemistry | Reaction efficiency, atom economy, reagent selection | Minimizes waste, reduces cost, and improves safety. |

| Analytical Methods | In-process controls, final product analysis (e.g., HPLC) | Ensures consistent quality and purity of the final product. sielc.com |

| Purification | Crystallization vs. Chromatography | Crystallization is often preferred for large-scale due to lower cost and solvent use compared to chromatography. prepchem.comrsc.org |

| Throughput & Yield | Optimization of reaction conditions (temperature, concentration) | Maximizes the amount of product obtained from a given amount of starting material. rsc.org |

| Safety & Environment | Hazard analysis, waste management | Ensures safe operation and minimizes environmental footprint. |

Chemical Reactivity and Transformation Mechanisms of 2 Acetylamino Ethyl Benzoate

Fundamental Reaction Pathways

The reactivity of 2-(Acetylamino)ethyl benzoate (B1203000) is largely dictated by its ester and amide functional groups, as well as the aromatic ring. These sites are prone to various transformations under different reaction conditions.

Oxidative Transformations and Resultant Product Characterization

The oxidation of 2-(Acetylamino)ethyl benzoate can lead to several products, depending on the oxidizing agent and reaction conditions. The sulfur atom in related thioether linkage compounds can be oxidized to form sulfoxides or sulfones. evitachem.com For instance, electrochemical oxidation can result in the removal of electrons from the aromatic π-electron system. lookchem.com Common oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can be employed. The oxidation of similar benzoate derivatives can yield quinones or other oxidized products. In some cases, oxidation can lead to the formation of carboxylic acids or ketones. For example, the oxidation of 2-(acetylamino)benzoic acid ethyl ester has been reported to yield products such as 4-acetamidoethylbenzoate, 4-acetamidoacetophenone, and 4-acetamidobenzoic acid. lookchem.com

Table 1: Products from Oxidative Transformations

| Oxidizing Agent | Resultant Product(s) |

|---|---|

| Electrochemical Oxidation | 4-Acetamidoethylbenzoate, 4-Acetamidoacetophenone, 4-Acetamidobenzoic acid |

| Potassium Permanganate | Carboxylic acids, Ketones |

Reductive Processes and Resultant Product Characterization

Reduction of 2-(Acetylamino)ethyl benzoate and its derivatives can be achieved using various reducing agents, leading to alcohols, aldehydes, or amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. libretexts.orgimperial.ac.uk For example, the reduction of ethyl benzoate yields benzyl (B1604629) alcohol and ethanol (B145695). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and can selectively reduce ketones or aldehydes in the presence of esters. imperial.ac.uk Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, is another effective method for reduction. google.com This process can convert nitro groups to amines or reduce aromatic systems under specific conditions. google.com The reduction of amides with LiAlH₄ or borane (B79455) can yield amines. imperial.ac.uk

Table 2: Products from Reductive Processes

| Reducing Agent | Functional Group Targeted | Resultant Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester, Amide | Primary Alcohol, Amine |

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Alcohol |

Nucleophilic Substitution Reactions at Ester and Amide Functional Groups

Both the ester and amide groups in 2-(Acetylamino)ethyl benzoate are susceptible to nucleophilic substitution. guidechem.com The ester group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol. libretexts.org Base-promoted hydrolysis, or saponification, is a common reaction. libretexts.org The ester can also react with amines in a process called aminolysis to form amides. libretexts.org The amide group can also be a site for nucleophilic attack, though it is generally less reactive than the ester. The cyano group in related compounds can be hydrolyzed to form a corresponding amide. smolecule.com These reactions often proceed through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reactivity of the carbonyl carbon is a key factor, and it can be enhanced by the presence of an electron-withdrawing group. Pyridine is often used as a catalyst in these reactions to neutralize the acid formed and facilitate the substitution. pearson.com

Mechanistic Investigations of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of 2-(Acetylamino)ethyl benzoate is crucial for controlling reaction outcomes.

Characterization of Dioxonium (B1252973) and Nitrilium Cation Intermediates

The Ritter reaction, which can convert 1,2-diol monoesters to 1,2-amido esters using a nitrile, proceeds through dioxonium and nitrilium cation intermediates. lookchem.comresearchgate.netresearchgate.net These intermediates have been isolated and characterized using spectroscopic methods and single-crystal X-ray analysis. lookchem.com The reaction is believed to start with the rapid formation of a dioxonium cation, followed by a rate-determining, yet reversible, ring-opening to form the nitrilium cation. lookchem.comresearchgate.net The nitrilium ion is then rapidly and irreversibly hydrated to give the final vicinal acetamido ester. researchgate.net The use of acetonitrile (B52724) as a solvent or co-solvent can promote the formation of axial glycosyl nitrilium ions in glycosylation reactions, which then act as leaving groups in SN2-like processes. acs.org

Advanced Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are essential for creating derivatives of 2-(Acetylamino)ethyl benzoate with modified properties. These strategies involve transforming the existing functional groups into new ones through various chemical reactions. imperial.ac.uksolubilityofthings.com For example, the carboxylic acid obtained from ester hydrolysis can be converted into an acid chloride, which is a more reactive intermediate for forming amides. libretexts.org The hydroxyl group from ester reduction can be converted to a halide, which is a good leaving group for subsequent substitution reactions. vanderbilt.edu Derivatization is a key strategy in medicinal chemistry to develop new drug candidates. smolecule.com Pre-column derivatization with reagents like 2-(11H-benzo[a]carbazol-11-yl) ethyl carbonochloridate (B8618190) (BCEC-Cl) is used in analytical chemistry to improve the detection of amino acids. academicjournals.org

Stability and Degradation Pathways in Controlled Environments

The stability of the chemical compound 2-(acetylamino)ethyl benzoate is a critical factor in its synthesis, storage, and application. Like many esters, its integrity can be compromised under various environmental conditions, leading to degradation through several pathways. The primary routes of degradation in controlled environments include hydrolysis, photodegradation, and thermal decomposition. While specific kinetic studies on 2-(acetylamino)ethyl benzoate are not extensively documented in publicly available literature, its degradation behavior can be inferred from studies on structurally similar compounds and general principles of organic chemistry.

Forced degradation studies, which intentionally expose a compound to stress conditions like acid, base, light, and heat, are essential for identifying potential degradation products and pathways. researchgate.netnih.gov Such studies help in developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule. researchgate.net

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a principal degradation pathway for esters. The stability of 2-(acetylamino)ethyl benzoate is susceptible to both acid- and base-catalyzed hydrolysis of its ester linkage.

Under acidic conditions , the ester group can undergo hydrolysis to yield benzoic acid and 2-(acetylamino)ethanol. This reaction is typically slower than base-catalyzed hydrolysis. For instance, studies on related benzoate esters demonstrate that acidic hydrolysis proceeds to yield the corresponding carboxylic acid. nih.govvulcanchem.com

Base-catalyzed hydrolysis , or saponification, is generally a more rapid process for esters. In the presence of a strong base like sodium hydroxide, 2-(acetylamino)ethyl benzoate would be expected to hydrolyze into the sodium salt of benzoic acid and 2-(acetylamino)ethanol. vulcanchem.com Research on the alkaline hydrolysis of various substituted ethyl benzoates has shown that the reaction rates are influenced by the nature and position of substituents on the benzene (B151609) ring. researchgate.net

Furthermore, the amide group within the molecule can also undergo hydrolysis, although this typically requires more forceful conditions (i.e., stronger acid or base and higher temperatures) than ester hydrolysis. vulcanchem.com Cleavage of the amide bond would result in the formation of 2-aminoethyl benzoate and acetic acid.

A notable instability has been observed in the closely related compound, 2-aminoethyl benzoate, which can undergo a spontaneous intramolecular rearrangement to form N-(2-hydroxyethyl)benzamide. chemrxiv.org This suggests that under certain conditions, particularly if the acetyl group is cleaved, 2-(acetylamino)ethyl benzoate could be susceptible to similar rearrangements.

The table below summarizes the expected hydrolytic degradation products of 2-(acetylamino)ethyl benzoate.

| Condition | Primary Degradation Pathway | Expected Major Products |

| Acidic (e.g., HCl) | Ester Hydrolysis | Benzoic acid, 2-(Acetylamino)ethanol |

| Basic (e.g., NaOH) | Ester Hydrolysis (Saponification) | Sodium benzoate, 2-(Acetylamino)ethanol |

| Harsh Acidic/Basic | Amide Hydrolysis | 2-Aminoethyl benzoate, Acetic acid |

Exposure to ultraviolet (UV) radiation can induce photodegradation in many organic molecules, particularly those containing aromatic rings and carbonyl groups, which are present in 2-(acetylamino)ethyl benzoate. The energy from UV light can promote electrons to higher energy states, leading to bond cleavage and the formation of reactive species.

Forced degradation studies on structural analogs provide insight into potential photolytic pathways. For example, an indole-containing ethyl benzoate derivative showed degradation of the indole (B1671886) ring upon exposure to UV light at 300 nm, with a half-life of 6.5 hours at 25°C. vulcanchem.com While the core of 2-(acetylamino)ethyl benzoate is different, this highlights the susceptibility of complex aromatic esters to photodecomposition.

Studies on the sunscreen agent 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) have shown that direct photolysis is a key transformation pathway in sunlit surface waters. science.gov This process can involve reactions such as the demethylation of the amino group. jeeng.net By analogy, 2-(acetylamino)ethyl benzoate could potentially undergo transformations involving the acetylamino group or cleavage of the ester bond upon irradiation.

The expected photodegradation pathways could involve:

Cleavage of the ester bond: leading to the formation of benzoic acid and a 2-(acetylamino)ethyl radical or related species.

Reactions involving the acetylamino group: such as N-deacetylation or other transformations.

Decomposition of the aromatic ring: under high-energy UV exposure.

The table below presents data from a forced degradation study on a structural analog, which can serve as an indicator of potential photosensitivity.

| Condition | Degradation Pathway | Half-life (25°C) | Reference Compound |

| UV light (300 nm) | Indole ring decomposition | 6.5 h | ethyl 2-[2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate vulcanchem.com |

Elevated temperatures can provide the necessary energy to overcome activation barriers for decomposition reactions. For 2-(acetylamino)ethyl benzoate, thermal stress can lead to the cleavage of its ester and amide bonds.

General studies on the thermal decomposition of esters, such as ethyl acetate (B1210297), show that they can break down into corresponding acids and alkenes (e.g., acetic acid and ethylene). researchgate.net While the specific products for 2-(acetylamino)ethyl benzoate would differ, the general principle of thermal lability of the ester group applies.

Forced degradation studies on a complex structural analog indicated high thermal stability, with no significant degradation observed after more than 30 days at 80°C. vulcanchem.com However, it is important to note that the stability of a specific compound is highly dependent on its unique structure. General handling and storage recommendations for similar benzoate esters often advise keeping them in a cool, dry, ventilated area away from direct heat and ignition sources to prevent degradation. technopharmchem.comuoi.gr

The potential thermal degradation pathways for 2-(acetylamino)ethyl benzoate could include:

Pyrolytic elimination: Cleavage of the ester to form benzoic acid and N-vinyloacetamide.

Homolytic cleavage: Formation of radical species at high temperatures.

The following table shows thermal stability data for a related compound.

| Condition | Degradation | Time | Reference Compound |

| Thermal (80°C) | No significant degradation | >30 days | ethyl 2-[2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate vulcanchem.com |

Theoretical and Computational Chemistry Studies on 2 Acetylamino Ethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations on 2-(Acetylamino)ethyl benzoate (B1203000) would offer a detailed understanding of its electronic properties and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For 2-(Acetylamino)ethyl benzoate, FMO analysis would pinpoint the distribution of these orbitals. The HOMO is likely to be located on the electron-rich regions of the molecule, such as the benzene (B151609) ring and the amide group, while the LUMO would be distributed over the electron-deficient areas, like the carbonyl groups.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uantwerpen.be The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue signifies areas of positive potential (electron-poor, susceptible to nucleophilic attack). uantwerpen.beyoutube.com Green and yellow areas represent intermediate potentials. uantwerpen.be

An MEP map of 2-(Acetylamino)ethyl benzoate would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and the amide, making them sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amide and the ethyl group, indicating them as potential sites for nucleophilic interaction. uantwerpen.be

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.denumberanalytics.com This method is particularly useful for studying charge delocalization and hyperconjugative interactions, which contribute to molecular stability. rsc.org The analysis quantifies the energy of these interactions, with higher interaction energies indicating more significant stabilization. rsc.org

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

| LP (O) of C=O | π* (C-O) | 25.3 |

| LP (N) of Amide | π* (C=O) | 45.8 |

| σ (C-H) | σ* (C-C) | 4.1 |

Global Reactivity Descriptors and Stability Predictions

Calculating these descriptors for 2-(Acetylamino)ethyl benzoate would provide a quantitative measure of its chemical behavior.

| Descriptor | Value (eV) |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. mdpi.com These simulations are crucial in drug discovery and design for predicting the binding affinity and mode of a ligand within the active site of a biological target. mdpi.comvulcanchem.com The process involves generating various conformations of the ligand and fitting them into the receptor's binding pocket, followed by a scoring function that estimates the binding energy. mdpi.com

Molecular docking studies with 2-(Acetylamino)ethyl benzoate could be performed against various enzymes or receptors to explore its potential biological activity. The results would provide insights into the plausible binding poses, key interacting amino acid residues, and the predicted binding affinity, which could guide further experimental studies.

Computational Elucidation of Reaction Mechanisms

Theoretical and computational chemistry studies offer powerful tools to investigate the reaction mechanisms of molecules like 2-(acetylamino)ethyl benzoate at an atomic level. While specific computational studies directly elucidating the reaction mechanisms of 2-(acetylamino)ethyl benzoate are not extensively available in the public domain, valuable insights can be drawn from computational analyses of analogous and related chemical systems. These studies help in predicting reaction pathways, identifying transition states, and understanding the energetic factors that govern these transformations.

Computational investigations into the hydrolysis and formation of similar esters, particularly those with neighboring groups capable of participation, provide a framework for understanding the likely mechanistic pathways for 2-(acetylamino)ethyl benzoate. Key reactions of interest include ester hydrolysis, esterification, and aminolysis. Density Functional Theory (DFT) is a commonly employed computational method for such studies, allowing for the calculation of reaction energy profiles, including the energies of reactants, products, intermediates, and transition states.

One of the crucial aspects in the reaction mechanisms of 2-(acetylamino)ethyl benzoate is the potential for intramolecular catalysis or "neighboring group participation" by the N-acetyl group. Computational studies on similar systems have explored the influence of such groups on reaction rates and pathways. For instance, the participation of an adjacent amide group can significantly alter the mechanism compared to a simple ester hydrolysis.

Computational studies on the aminolysis of esters have explored different mechanistic possibilities, such as classic stepwise and concerted acyl substitution mechanisms. rhhz.net In a stepwise mechanism, the reaction proceeds through a tetrahedral intermediate. rhhz.net Conversely, a concerted mechanism involves the simultaneous formation of the new C-N bond and cleavage of the C-O bond. rhhz.net Computational results for acid-catalyzed aminolysis of esters have suggested that a concerted mechanism might be more favorable in some cases, a finding that is consistent with the retention of stereochemistry when chiral reactants are used. rhhz.net

Furthermore, computational studies on model compounds like 2-acetamidoethyl acetate (B1210297) provide a close analogy for understanding the behavior of 2-(acetylamino)ethyl benzoate. rsc.org Such studies can elucidate the conformational preferences of the molecule and how they influence the accessibility of the reactive sites.

While direct computational data for 2-(acetylamino)ethyl benzoate is pending in the literature, the existing body of research on analogous systems provides a strong foundation for predicting its mechanistic behavior. Future computational studies will likely focus on delineating the specific transition state structures and energy barriers for the reactions of this compound, providing a more detailed and quantitative understanding of its reactivity.

Molecular Interactions and Mechanistic Insights of 2 Acetylamino Ethyl Benzoate

Enzyme Modulation and Inhibition Research

Specific molecular targets for 2-(Acetylamino)ethyl benzoate (B1203000) are not extensively documented in publicly available research. However, the broader class of benzoate derivatives has been shown to interact with various biological targets, primarily enzymes and receptors. evitachem.com The structural motifs within 2-(Acetylamino)ethyl benzoate, namely the benzoate ester and the acetamido group, suggest potential interactions. For instance, related compounds containing a benzothiadiazine moiety are known to modulate the activity of enzymes and receptors. Similarly, other benzoate derivatives have been investigated for their binding affinity with biological macromolecules, with preliminary studies indicating interactions with specific enzymes or receptors relevant to disease pathways. smolecule.com For example, methyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)benzoate has been identified as a potential inhibitor of Leucine-rich repeat kinase 1 (LRRK1) by likely binding to the active site of its kinase domain. evitachem.com

There is limited specific data concerning 2-(Acetylamino)ethyl benzoate as a direct enzyme substrate. The functional groups present in the molecule, particularly the ester and amide linkages, are susceptible to enzymatic hydrolysis by esterases and amidases, respectively. evitachem.comguidechem.com Such reactions would yield benzoic acid, 2-aminoethanol, and acetic acid as metabolites.

Research on the synthesis of related compounds provides some insight into potential reactive intermediates, although not in a biological context. For example, the Ritter reaction, used to create 1-vic-amido-2-esters from 1,2-diolmonoesters, is known to proceed through dioxonium (B1252973) and nitrilium cation intermediates. lookchem.com While this pertains to chemical synthesis, it highlights the types of reactive species the core structure can form under certain conditions.

While there is no specific data on 2-(Acetylamino)ethyl benzoate inhibiting neuraminidase, numerous studies have demonstrated that benzoic acid derivatives can act as neuraminidase inhibitors. acs.orgnih.gov Neuraminidase is a critical surface glycoprotein (B1211001) on influenza viruses that cleaves the connection between sialic acid on the host cell and the newly formed virus particles, enabling their release and the spread of infection. wikipedia.orgwikipedia.org

Inhibitors from the benzoic acid family typically function by mimicking the natural substrate, sialic acid, and binding to the enzyme's active site. acs.orgwikipedia.org For example, a study on a series of benzoic acid derivatives found that a compound with carboxyl and acetylamino substituents bonded to the active site of neuraminidase in a manner similar to known inhibitors. acs.org Another benzoic acid derivative, NC-5, was found to inhibit neuraminidase activity, which may interfere with virus release. nih.gov Further research synthesized a series of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates and found that some of these compounds exhibited inhibitory activity against influenza A neuraminidase. researchgate.net

Glutathione (B108866) reductase (GR) is a crucial enzyme for maintaining cellular redox homeostasis. It catalyzes the reduction of glutathione disulfide (GSSG) to the antioxidant glutathione (GSH), which is essential for detoxifying reactive oxygen species. dergipark.org.trscbt.com Inhibition of GR can disrupt this balance, leading to an accumulation of GSSG and compromising the cell's antioxidant defenses. scbt.com

Studies on related benzoic acid compounds have demonstrated significant inhibitory effects on human glutathione reductase (hGR). In one study, a series of 3-amino-benzoic acid methyl ester derivatives were investigated for their inhibitory potential against hGR and glutathione S-transferase (hGST). researchgate.netresearchgate.net The findings indicated that several of these derivatives acted as potent inhibitors of hGR.

Table 2: Inhibitory Effects (Ki) of 3-Amino-Benzoic Acid Methyl Ester Derivatives on Human Glutathione Reductase (hGR)

| Inhibitor Compound | Ki (μM) | Source |

|---|---|---|

| Methyl 3-amino-5-chlorobenzoate | 0.524 ± 0.109 | researchgate.net |

| Methyl 3-amino-4-nitrobenzoate | Most effective on hGST | researchgate.netresearchgate.net |

Note: Ki represents the inhibition constant, with lower values indicating stronger inhibition.

These findings suggest that compounds structurally related to 2-(Acetylamino)ethyl benzoate can interact with and modulate key enzymes involved in cellular redox control.

Inhibitory Mechanisms Against Specific Enzymes (e.g., Neuraminidase for related compounds)

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of 2-(Acetylamino)ethyl benzoate contains specific functional groups that dictate its intermolecular interactions. The computed properties indicate it has one hydrogen bond donor (the N-H group of the amide) and three hydrogen bond acceptors (the two oxygen atoms of the ester group and the oxygen atom of the amide carbonyl). echemi.comguidechem.com These features provide significant potential for forming hydrogen bonds, which are crucial for molecular recognition and binding to biological targets.

Research on structurally similar compounds supports this potential. For instance, in ethyl 2-[(chloroacetyl)amino]benzoate, the amide bond is highlighted as a key site for hydrogen bonding interactions. vulcanchem.com Furthermore, a crystallographic study of a co-crystal containing 2-(acetylamino)benzoate explicitly investigated its intra- and intermolecular interactions, confirming the importance of these forces in its solid-state structure. iucr.orgresearchgate.net Advanced computational methods, such as Natural Bond Orbital (NBO) analysis, are often used to quantify the strength of hydrogen bonds and charge transfer interactions in related molecular systems. acs.org

Modulation of Cellular Pathways and Processes (e.g., Thiol Oxidative Stress Induction, Microtubule Depolymerization for related compounds)

Based on the activities of related compounds, 2-(Acetylamino)ethyl benzoate may have the potential to modulate fundamental cellular processes.

Thiol Oxidative Stress Induction: Thiols, particularly the sulfhydryl group of glutathione, are central to cellular defense against oxidative stress. mdpi.com Some chemical compounds can induce oxidative stress by generating reactive oxygen species, which in turn oxidize these crucial thiol groups. capes.gov.br While one study found benzoate to be ineffective at inducing the mitochondrial permeability transition via this mechanism, other related compounds like salicylate (B1505791) were effective. capes.gov.br A more general mechanism involves electrophilic compounds that can react with thiol-rich proteins like Keap1, leading to the activation of the NRF2 transcription factor and the subsequent upregulation of antioxidant response genes. mdpi.com

Microtubule Depolymerization: Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for maintaining cell structure, intracellular transport, and forming the mitotic spindle during cell division. doi.org Their dynamic nature makes them a key target for certain therapeutic agents. Several benzoate derivatives have been identified as microtubule inhibitors. For example, a novel nitrobenzoate derivative, IMB5046, was shown to disrupt microtubule structures and inhibit the polymerization of purified tubulin by binding to the colchicine (B1669291) pocket. nih.gov Other studies have found that various compounds can inhibit microtubule formation, leading to cell cycle arrest and apoptosis. mdpi.comacs.org This inhibition of tubulin polymerization is a key mechanism for the anticancer activity of many compounds. doi.org

Structure-Activity Relationship (SAR) Studies of 2-(Acetylamino)ethyl benzoate Derivatives

The exploration of the structure-activity relationships (SAR) of 2-(acetylamino)ethyl benzoate and its derivatives is a focused area of medicinal chemistry. Although comprehensive SAR studies on a wide range of derivatives are not extensively documented, existing research provides valuable insights into how structural modifications of this scaffold influence its biological activity. The primary focus of these studies has been on the development of agents with anti-inflammatory, analgesic, and antimicrobial properties.

Research into derivatives of the closely related ethyl 4-acetamidobenzoate has shed light on the pharmacological potential of this class of compounds. A significant study involved the synthesis of a series of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates, which were evaluated for their neuraminidase inhibitory and fungicidal activities. researchgate.net These compounds feature a complex substituent at the 3-position of the benzoate ring, providing a platform to study the impact of various aryl groups on biological efficacy.

The general structure of the synthesized ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoate derivatives is depicted below:

General Structure of Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoate Derivatives

Where 'Ar' represents various substituted aryl groups.

The preliminary bioassays of these compounds revealed that certain substitutions on the aryl ring of the thiazole (B1198619) moiety led to notable biological activities. For instance, some of these derivatives exhibited significant fungicidal activity against Rhizoctonia solani. researchgate.net

| Compound | Aryl Substituent (Ar) | Biological Activity | Key Findings |

|---|---|---|---|

| 3g | 4-Chlorophenyl | Fungicidal | Showed 50% inhibition rate against R. solani at 500 mg/L. researchgate.net |

| 3h | 4-Methylphenyl | Fungicidal | Demonstrated 50% inhibition rate against R. solani at 500 mg/L. researchgate.net |

| 3d | Phenyl | Neuraminidase Inhibition | Exhibited an inhibition rate of 36.02% against influenza A neuraminidase at 40 µg/mL. researchgate.net |

| 3p | 4-Fluorophenyl | Neuraminidase Inhibition | Showed the highest neuraminidase inhibition rate of 42.05% at 40 µg/mL. researchgate.net |

The results suggest that the nature of the substituent on the aryl ring plays a crucial role in determining the type and potency of the biological activity. The presence of electron-withdrawing groups like chlorine or fluorine, or an electron-donating group like methyl on the phenyl ring, appears to be favorable for fungicidal and neuraminidase inhibitory activities, respectively. researchgate.net

Further illustrating the impact of complex substitutions, a study on lappaconitine (B608462) derivatives, which can be considered highly complex analogues, has provided insights into analgesic and anti-inflammatory actions. mdpi.com While not direct derivatives of 2-(acetylamino)ethyl benzoate, these studies on related structures underscore the importance of the N-acyl and ester moieties in modulating pharmacological effects. For example, modifications at the N-20 position of lappaconitine with various acyl groups have been shown to influence its anti-inflammatory activity. mdpi.com

Additionally, patents covering acetylamino benzoic acid compounds for the treatment of diseases by modulating premature translation termination have disclosed a range of structures. google.com These compounds, while structurally diverse, share the core acetylamino benzoic acid feature, indicating its significance as a pharmacophore for this therapeutic application.

In the broader context of substituted ethyl benzoates, research on 2-azetidinone derivatives prepared from 4-nitro ethyl benzoate has shown that antimicrobial activity is dependent on the nature of the substituent. jst.go.jp A clear SAR was established where the activity sequence was influenced by the electron-withdrawing nature of the substituted group. jst.go.jp Similarly, studies on chalcone (B49325) derivatives synthesized from ethyl-4-acetamido benzoate have demonstrated antimicrobial and anti-inflammatory properties, further highlighting the versatility of the substituted ethyl benzoate scaffold in drug discovery. google.com

Applications of 2 Acetylamino Ethyl Benzoate in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Chemical Synthesis

In organic synthesis, a "building block" is a molecule that acts as a fundamental unit in the assembly of more complex molecular structures. cymitquimica.com These are essential starting materials for creating intricate molecules through various chemical reactions, playing a critical role in drug discovery and material science. cymitquimica.com 2-(Acetylamino)ethyl benzoate (B1203000) exemplifies a versatile building block due to the presence of multiple functional groups within its structure. cymitquimica.com

The key structural features that contribute to its role as a building block include:

The Aromatic Ring: The benzoate ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups at various positions.

The Ester Group: The ethyl ester can be hydrolyzed to a carboxylic acid or undergo transesterification, providing a handle for forming amides, other esters, or for use in coupling reactions.

The Acetylamino Group: The amide functionality can be hydrolyzed to a primary amine, which can then be further modified. The nitrogen atom itself can also participate in reactions.

This combination of reactive sites allows chemists to use 2-(Acetylamino)ethyl benzoate as a scaffold, selectively modifying different parts of the molecule to construct complex target compounds. cymitquimica.com For instance, related aminobenzoate structures serve as versatile building blocks for preparing heterocyclic compounds and complex molecular scaffolds. vulcanchem.com The ability to perform various functional group transformations makes it a valuable component in multistep synthetic sequences. cymitquimica.com The strategic use of such building blocks is fundamental to the total synthesis of complex natural products and pharmaceutically active molecules. acs.org

Precursor Chemistry for the Development of New Organic Molecules

A precursor is a compound that participates in a chemical reaction that produces another compound. 2-(Acetylamino)ethyl benzoate and its structural isomers are frequently used as intermediates or precursors in the synthesis of new organic molecules, including pharmaceuticals and other fine chemicals. cymitquimica.comlookchem.com The term "precursor" is fitting, as the core structure of the molecule is often retained in the final product, having been elaborated with additional chemical features.

The utility of aminobenzoate derivatives as precursors is well-documented. For example, para-aminobenzoic acid (PABA), a closely related compound, is a well-known precursor for a wide range of derivatives, including Schiff bases, pyrroles, quinolones, and indoles. nih.gov Similarly, benzocaine (B179285) (ethyl 4-aminobenzoate) serves as a precursor for a multitude of derivatives with diverse biological activities. researchgate.net

Research has demonstrated the use of related ethyl aminobenzoate structures as starting materials for more complex targets:

The synthesis of phthalazinedione-based dipeptides has been achieved using 4-amino methylbenzoate, which is coupled using an azide-based method. acs.org

Novel leflunomide (B1674699) analogues containing a benzimidazole (B57391) moiety have been prepared starting from p-amino ethylbenzoate. mdpi.com

Ethyl 4-acetamidobenzoate has been used as a starting material in a four-step synthesis to produce novel ethyl 2-methyl-1-(4-arylthiazol-2-yl)-benzoimidazole-6-carboxylates. researchgate.net

These examples highlight how the aminobenzoate scaffold acts as a foundational element for derivatization, enabling the development of new molecular entities with specific, targeted functions.

Reagent Functionality in Diverse Chemical Transformations

The reactivity of 2-(Acetylamino)ethyl benzoate is defined by its constituent functional groups, each of which can participate in a range of chemical transformations. cymitquimica.com This multifunctional nature allows it to act as a reagent in reactions that modify its own structure, leading to a variety of derivatives.

Structurally similar compounds undergo several common types of reactions, which indicates the potential reactivity of 2-(Acetylamino)ethyl benzoate. The primary transformations involve the amino, carboxyl (as an ester), and aromatic components. nih.gov

| Functional Group | Type of Reaction | Description | Potential Product(s) |

|---|---|---|---|

| Amide (Acetylamino) | Hydrolysis | Cleavage of the amide bond, typically under acidic or basic conditions, to yield an amine and a carboxylic acid. | 2-Aminoethyl benzoate |

| Ester (Ethyl Benzoate) | Hydrolysis | Conversion of the ester to a carboxylic acid using acid or base catalysis. | 2-(Acetylamino)ethyl benzoic acid |

| Ester (Ethyl Benzoate) | Transesterification | Reaction with another alcohol in the presence of a catalyst to form a different ester. | Methyl, propyl, etc. 2-(acetylamino)ethyl benzoate |

| Ester (Ethyl Benzoate) | Amidation | Reaction with an amine to form an amide, often requiring conversion of the ester to a more reactive intermediate. | N-Substituted 2-(acetylamino)ethyl benzamides |

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of substituents (e.g., nitro, halogen, alkyl groups) onto the benzene (B151609) ring. The acetylamino and ester groups direct the position of substitution. | Substituted 2-(acetylamino)ethyl benzoate derivatives |

| Amide (Acetylamino) | Acylation/Alkylation | Substitution on the nitrogen atom of the amide group, although this can be challenging. | N-substituted derivatives |

The reactive functional groups also permit cyclization reactions, which can be used to form various heterocyclic systems. vulcanchem.com For example, the related compound ethyl 2-[(chloroacetyl)amino]benzoate contains a reactive chloromethyl group that makes it suitable for targeting nucleophiles and building more complex structures. vulcanchem.com

Utilization in Materials Science Research and Development

The application of versatile organic building blocks extends beyond pharmaceutical synthesis into the realm of materials science. cymitquimica.com Compounds like 2-(Acetylamino)ethyl benzoate are valuable in this field for their potential to be incorporated into polymers and other materials, thereby modifying the material's properties.

A notable application involves the chemical modification of polymers. In one study, maleic anhydride (B1165640) (MAN) copolymers were modified through a ring-opening reaction with 2-amino ethyl benzoate. ajchem-a.com This modification introduced the aminobenzoate group as a side chain on the polymer backbone. ajchem-a.com The incorporation of this rigid, aromatic structure had a significant impact on the thermal properties of the resulting polymers. ajchem-a.com

| Copolymer | Description | Glass Transition Temp. (Tg) Before Modification (°C) | Glass Transition Temp. (Tg) After Modification (°C) | Change in Tg (°C) |

|---|---|---|---|---|

| I | MAN with methyl methacrylate | 92 | 120 | +28 |

| II | MAN with ethyl methacrylate | 94 | 133 | +39 |

The study demonstrated that the chemical modification of MAN copolymers with 2-amino ethyl benzoate side chains decreased the free volume of the polymers, which in turn increased their rigidity and glass transition temperature (Tg). ajchem-a.com This ability to tune the physical properties of a polymer by incorporating specific chemical moieties is a fundamental concept in materials science.

Furthermore, related iodinated aminobenzoate derivatives have been used to create nanoparticles for applications in medical imaging. nih.gov Specifically, ethyl-3,5-bis(acetylamino)-2,4,6-triiodobenzoate was formulated into nanoparticles that can be taken up by macrophages, serving as a CT contrast agent to image atherosclerotic plaques. nih.gov This highlights how functionalized benzoate structures can be precursors to advanced materials with specialized applications. The synthesis of specialized polymers, such as those used for creating catalytic polymer compartments, also relies on monomers with ester and amine functionalities. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Acetylamino Ethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integration of the signals, the precise arrangement of atoms within the 2-(Acetylamino)ethyl benzoate (B1203000) molecule can be determined.

The ¹H NMR spectrum of 2-(Acetylamino)ethyl benzoate is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzoate group are expected to appear in the downfield region, typically between δ 7.4 and 8.1 ppm. The protons on the ethyl group adjacent to the ester oxygen and the acetylamino group will have characteristic chemical shifts.

A detailed breakdown of the predicted ¹H NMR signals is presented in the table below. The exact chemical shifts and coupling constants would be confirmed by experimental data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (ortho to -COO) | ~8.0 | Multiplet | 2H |

| Aromatic protons (meta, para to -COO) | ~7.4 - 7.6 | Multiplet | 3H |

| -COO-CH₂- | ~4.4 | Triplet | 2H |

| -NH-CH₂- | ~3.6 | Quartet | 2H |

| -NH-C(O)- | ~6.0 | Broad Singlet | 1H |

| -C(O)-CH₃ | ~2.0 | Singlet | 3H |

The integration of these signals would confirm the number of protons in each unique chemical environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus providing a complete picture of the proton connectivity.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(Acetylamino)ethyl benzoate will give a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The predicted chemical shifts for the carbon atoms in 2-(Acetylamino)ethyl benzoate are summarized in the following table. These values are based on typical ranges for similar functional groups. lookchem.comucl.ac.uk

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (Ester, -COO-) | ~166 |

| Carbonyl Carbon (Amide, -NHCO-) | ~170 |

| Aromatic Carbon (C-COO) | ~130 |

| Aromatic Carbons (CH) | ~128 - 133 |

| Methylene Carbon (-COO-CH₂-) | ~63 |

| Methylene Carbon (-NH-CH₂-) | ~39 |

| Methyl Carbon (-C(O)-CH₃) | ~23 |

Proton Nuclear Magnetic Resonance (1H NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pattern of a compound. For 2-(Acetylamino)ethyl benzoate (C₁₁H₁₃NO₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 207.23 g/mol . hmdb.ca High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. pharmacy180.com For 2-(Acetylamino)ethyl benzoate, key predicted fragments are outlined in the table below.

| m/z Value | Predicted Fragment Ion | Fragment Lost |

| 150 | [C₉H₁₀O₂]⁺ | •OCH₂CH₂NH₂ |

| 122 | [C₇H₅O₂]⁺ (benzoyl cation) | •OCH₂CH₂NHCOCH₃ |

| 105 | [C₇H₅O]⁺ | •OCH₂CH₂NHCOCH₃ and CO |

| 77 | [C₆H₅]⁺ (phenyl cation) | •COOCH₂CH₂NHCOCH₃ |

Analysis of these fragment ions helps to piece together the different components of the molecule, confirming the presence of the benzoate and acetylaminoethyl moieties. pharmacy180.comlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 2-(Acetylamino)ethyl benzoate is expected to show characteristic absorption bands for the ester, amide, and aromatic functional groups.

The key expected IR absorption bands and their corresponding vibrational modes are listed in the table below. orgchemboulder.comlibretexts.org

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| Amide | N-H stretch | ~3300 (broad) |

| Aromatic C-H | C-H stretch | ~3100-3000 |

| Aliphatic C-H | C-H stretch | ~2980-2850 |

| Ester Carbonyl | C=O stretch | ~1720 |

| Amide Carbonyl (Amide I) | C=O stretch | ~1650 |

The presence of these distinct peaks in the experimental IR spectrum would confirm the key functional groups of 2-(Acetylamino)ethyl benzoate.

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. While no specific single crystal structure of 2-(Acetylamino)ethyl benzoate has been reported in the searched literature, a hypothetical analysis would provide precise bond lengths, bond angles, and torsion angles.

Should a suitable single crystal be grown, XRD analysis would reveal the conformation of the ethyl chain and the relative orientation of the benzoate and acetylamino groups. This technique would also provide information on intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state packing of the molecules. For instance, a study on a related di-substituted thiourea (B124793) with an ethyl benzoate substituent highlighted the formation of supramolecular layers through hydrogen bonding. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For 2-(Acetylamino)ethyl benzoate, with the molecular formula C₁₁H₁₃NO₃, the theoretical elemental composition can be calculated. hmdb.cachemicalbook.com

The theoretical percentage of each element is presented in the table below. Experimental values obtained from an elemental analyzer should closely match these theoretical values to confirm the empirical formula.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 63.75 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.32 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.76 |

| Oxygen | O | 16.00 | 3 | 48.00 | 23.17 |

| Total | 207.224 | 100.00 |

Advanced Chromatography Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying each component in a mixture. Its application is critical for assessing the purity of synthesized compounds like 2-(acetylamino)ethyl benzoate, ensuring the absence or minimal presence of starting materials, by-products, and other impurities.

Research Findings: Specific HPLC methods developed exclusively for the purity assessment of 2-(acetylamino)ethyl benzoate are not readily available in the reviewed scientific literature. However, the analysis of structurally related compounds provides a framework for a potential method. For instance, methods for other benzoate esters or compounds with acetylamino groups often utilize reverse-phase (RP) HPLC. In a typical RP-HPLC setup, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase.

A hypothetical HPLC method for 2-(acetylamino)ethyl benzoate would likely involve a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to ensure adequate separation and peak shape. The separation principle relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity would be determined by integrating the area of the main compound peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram. Method validation would be required to establish linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Hypothetical HPLC Parameters for 2-(Acetylamino)ethyl benzoate Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | The organic solvent (acetonitrile) and aqueous component create the eluting solvent system. Formic acid helps to control pH and improve peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. |

| Detection | UV-Vis Detector (e.g., at 230 nm or 254 nm) | The aromatic benzoate ring allows for strong UV absorbance, enabling sensitive detection. |

| Injection Volume | 10 µL | The amount of sample introduced onto the column for analysis. |

| Column Temp. | 25°C - 30°C | Temperature is controlled to ensure reproducible retention times. |

Surface Analysis Techniques (e.g., Scanning Electron Microscopy (SEM), Energy Dispersive X-ray (EDX)) for Material Interactions

Surface analysis techniques are employed to characterize the topography, morphology, and elemental composition of a material's surface. These methods would be particularly relevant if 2-(acetylamino)ethyl benzoate were formulated into a solid dosage form, used as a coating, or studied for its interaction with surfaces or other materials.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface. It provides detailed information about surface topography and morphology with high resolution. For solid, crystalline 2-(acetylamino)ethyl benzoate, SEM could be used to visualize the crystal habit (shape), particle size distribution, and surface texture. If the compound were part of a composite material, SEM could reveal how it is distributed and if it forms a continuous phase or discrete particles.

Energy Dispersive X-ray (EDX) Spectroscopy: Often coupled with SEM, EDX (also known as EDS) is an analytical technique that identifies the elemental composition of a sample. The electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to determine which elements are present and in what relative proportion.

For a pure sample of 2-(acetylamino)ethyl benzoate (C₁₁H₁₃NO₃), an EDX spectrum would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O). It is a non-destructive technique that provides qualitative and quantitative elemental analysis. If the compound were adsorbed onto a metallic or inorganic substrate, EDX could confirm its presence and map its distribution across the surface.

Detailed Research Findings: A search of scientific databases did not yield any specific studies that have applied SEM or EDX analysis to 2-(acetylamino)ethyl benzoate. Research on other organic and nanoparticulate systems demonstrates the utility of these techniques. For example, in studies of drug-loaded nanoparticles, SEM is used to confirm the size and spherical shape of the particles, while EDX can be used to confirm the presence of elements unique to the drug or carrier material, thereby verifying successful loading or surface conjugation.

Expected EDX Elemental Analysis Data for Pure 2-(Acetylamino)ethyl benzoate

| Element | Symbol | Expected Presence | Theoretical Atomic % | Theoretical Weight % |

|---|---|---|---|---|

| Carbon | C | Yes | 47.8% | 63.75% |

| Hydrogen | H | Yes (not detectable by EDX) | 56.5% | 6.32% |

| Nitrogen | N | Yes | 4.3% | 6.76% |

Future Research Directions and Unexplored Avenues for 2 Acetylamino Ethyl Benzoate

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2-(acetylamino)ethyl benzoate (B1203000) likely involves multi-step processes such as the esterification of N-(2-hydroxyethyl)acetamide with benzoic acid or the acylation of 2-aminoethyl benzoate. lookchem.com Future research should focus on developing more efficient and environmentally benign synthetic methodologies.

Key research objectives in this area include:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and potentially increase yields compared to conventional heating methods. ajrconline.orgkau.edu.sa This approach has been successful for various organic reactions, including the synthesis of esters and amides. ajrconline.org

Flow Chemistry: Implementing continuous flow reactor systems could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher purity, better yields, and safer handling of reagents.

Green Catalysis: Exploring the use of solid acid catalysts or biocatalysts (e.g., lipases) for the esterification or amidation steps. These catalysts are often reusable, reduce waste, and can operate under milder conditions than traditional acid catalysts like sulfuric acid. chemicalbook.com